Tolterodine is an antimuscarinic drug that is used to treat urinary incontinence. Tolterodine acts on M2 and M3 subtypes of muscarinic receptors.
Tolterodine is a Cholinergic Muscarinic Antagonist. The mechanism of action of tolterodine is as a Cholinergic Muscarinic Antagonist.
Tolterodine is an anticholinergic agent used to treat urinary incontinence and overactive bladder syndrome. Tolterodine therapy has not been associated liver enzyme elevations while only a single case report has been published of clinical apparent acute liver injury attributed to its use.
Tolterodine Tartrate is the tartrate salt form of tolterodine, a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine receptor binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract.. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.
Tolterodine is a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.
An ANTIMUSCARINIC AGENT selective for the MUSCARINIC RECEPTORS of the BLADDER that is used in the treatment of URINARY INCONTINENCE and URINARY URGE INCONTINENCE.
See also: Tolterodine Tartrate (has salt form).
Tolterodine
CAS No.: 124937-51-5
Cat. No.: VC0002305
Molecular Formula: C22H31NO
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 124937-51-5 |
---|---|
Molecular Formula | C22H31NO |
Molecular Weight | 325.5 g/mol |
IUPAC Name | 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |
Standard InChI | InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1 |
Standard InChI Key | OOGJQPCLVADCPB-HXUWFJFHSA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
SMILES | CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Canonical SMILES | CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Appearance | Solid powder |
Tolterodine is an antimuscarinic medication primarily used to treat symptoms associated with overactive bladder (OAB), such as urinary frequency, urgency, and incontinence . It works by relaxing the bladder muscles, thereby reducing the frequency of bladder contractions and increasing the bladder's capacity to hold urine .
Key Features of Tolterodine
Feature | Description |
---|---|
Type of Medicine | Antimuscarinic |
Used for | Urinary symptoms like frequency, urgency, and incontinence |
Available Forms | Tablets and prolonged-release capsules |
Brand Names | Detrusitol, Blerone XL, Mariosea XL, Neditol XL, Preblacon XL, Tolthen XL, Tolterma XL |
Mechanism of Action
Tolterodine acts by blocking muscarinic receptors in the bladder, which are responsible for bladder contractions. By inhibiting these receptors, tolterodine reduces the frequency and urgency of urination, providing relief from symptoms of OAB .
Overactive Bladder (OAB)
Tolterodine is most commonly prescribed for OAB, a condition characterized by involuntary bladder contractions leading to frequent urination, urgency, and incontinence . Studies have shown that tolterodine significantly improves patient perception of bladder condition and quality of life compared to placebo .
Lower Urinary Tract Symptoms (LUTS) in Men
In men with LUTS and non-obstructive benign prostatic hyperplasia (BPH), tolterodine extended-release (ER) has been shown to reduce urinary frequency and urgency episodes, improving symptoms .
Use in Children
Tolterodine can be prescribed for older children (over 5 years) to help manage bedwetting caused by an overactive bladder, though its effectiveness compared to other treatments like oxybutynin may vary .
Efficacy
Numerous studies have demonstrated the efficacy of tolterodine in reducing OAB symptoms. For example, a study comparing tolterodine ER to placebo found significant improvements in urinary frequency, urgency episodes, and patient-reported outcomes .
Safety
Common side effects of tolterodine include headache, dry mouth, constipation, and dizziness. Serious side effects are less common but may include angioedema, urinary retention, and QT prolongation . Tolterodine is generally well-tolerated, with no significant increase in adverse effects over long-term use .
Dosage and Administration
Tolterodine is available in two forms: immediate-release tablets (usually taken twice daily) and extended-release capsules (taken once daily) . The typical dosage for adults is 2 mg twice daily for the immediate-release form or 4 mg once daily for the extended-release form .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume